C17H16BrN7O

Description

C17H16BrN7O, systematically named 6-bromo-2-methyl-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)-2H-indazole-3-carboxamide (CAS: 2034376-89-9), is a heterocyclic compound with a molecular weight of 414.2592 g/mol . Its structure integrates an indazole core substituted with a bromine atom, a methyl group, and a carboxamide side chain linked to a [1,2,4]triazolo[1,5-a]pyrimidine moiety.

Properties

Molecular Formula |

C17H16BrN7O |

|---|---|

Molecular Weight |

414.3 g/mol |

IUPAC Name |

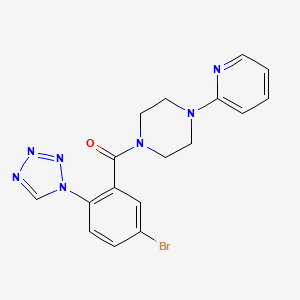

[5-bromo-2-(tetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C17H16BrN7O/c18-13-4-5-15(25-12-20-21-22-25)14(11-13)17(26)24-9-7-23(8-10-24)16-3-1-2-6-19-16/h1-6,11-12H,7-10H2 |

InChI Key |

WMUKICLPZJIPPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H16BrN7O typically involves multiple steps, each requiring specific reagents and conditions. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under controlled conditions to yield cyanoacetamide derivatives . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps like recrystallization and chromatography to ensure the final product meets industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

C17H16BrN7O: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of This compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

C17H16BrN7O: has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which C17H16BrN7O exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

C17H16BrN7O vs. C16H17N7OS

- This compound : Features a bromine atom (Br) at position 6 of the indazole ring and a carboxamide (-CONH-) group bridging the indazole and triazolo-pyrimidine moieties .

- C16H17N7OS : Contains a thione (C=S) group instead of carboxamide, with a sulfur atom contributing to distinct electronic properties. A methyl group (-CH3) and additional aromatic protons are present in its structure .

Table 1: Structural and Functional Group Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | This compound | 414.2592 | Bromoindazole, Carboxamide, Triazolo-pyrimidine |

| C16H17N7OS (from [1]) | C16H17N7OS | 355.42 | Thione (C=S), Methyl, Triazolo-pyrimidine |

Physicochemical Properties

- Molecular Weight : this compound’s higher molecular weight (414.26 vs. 355.42) likely reduces aqueous solubility compared to C16H17N7OS, impacting pharmacokinetic properties such as absorption and distribution .

- In contrast, the thione group in C16H17N7OS may improve solubility via polar interactions .

Spectral and Analytical Data

Infrared (IR) Spectroscopy

NMR Spectroscopy

- 1H NMR :

- 13C NMR :

Elemental Analysis

- This compound : Theoretical %C (49.18), %H (3.89), %N (23.63).

- C16H17N7OS: Closer match to calculated values (%C 54.07, %H 4.82, %N 27.59) with minor deviations in experimental data .

Research Findings and Implications

- Bioactivity : The bromine atom in this compound may enhance halogen bonding with biological targets, while the carboxamide group offers hydrogen-bonding sites for target specificity. In contrast, C16H17N7OS’s thione group could confer redox activity or metal-binding capacity .

- Stability : this compound’s bromine may increase susceptibility to nucleophilic substitution reactions, whereas C16H17N7OS’s thione group might undergo oxidation to sulfonic acid derivatives under harsh conditions .

Biological Activity

C17H16BrN7O is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula, which indicates the presence of bromine (Br), nitrogen (N), carbon (C), hydrogen (H), and oxygen (O). The structure can be represented as follows:

- Molecular Formula : this compound

- Molecular Weight : 398.26 g/mol

- Structural Features : The compound contains multiple nitrogen atoms, suggesting potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown promising antibacterial activity against a range of pathogens.

Case Study: Antibacterial Efficacy

In a study focusing on antimicrobial peptides, derivatives of a related compound demonstrated significant activity against ESKAPE pathogens, which are notorious for their antibiotic resistance. The study highlighted that modifications to the structure could enhance antibacterial properties without increasing hemolytic effects on human cells .

| Pathogen | Activity Against this compound Derivatives |

|---|---|

| Enterococcus faecalis | Effective |

| Staphylococcus aureus | Effective |

| Klebsiella pneumoniae | Effective |

| Acinetobacter baumannii | Effective |

| Pseudomonas aeruginosa | Effective |

| Escherichia coli | Effective |

Anticancer Potential

Another area of interest is the anticancer activity of this compound derivatives. Research indicates that halogenated analogs can inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) cells, which rely heavily on this metabolic pathway for energy production.

The mechanism involves the inhibition of hexokinase, an enzyme critical for glycolysis. By modifying the structure at specific positions, researchers have observed increased binding affinity and inhibitory effects compared to standard treatments like 2-deoxy-D-glucose (2-DG) .

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| 2-Deoxy-D-Glucose | 50 | Moderate Inhibition |

| Halogenated Derivative 1 | 15 | High Inhibition |

| Halogenated Derivative 2 | 10 | Very High Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.